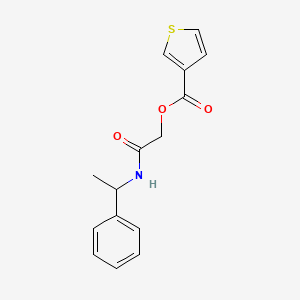

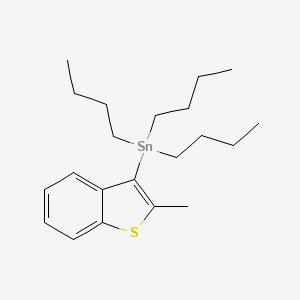

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is a synthetic compound that has been extensively studied due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

- Cyclopenteno[b]thiophene derivatives, analogues of 2-oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate, were synthesized and evaluated for local anesthetic and antiarrhythmic activities. These compounds showed activities comparable to carticaine and lidocaine, and function by blocking Na+ or Ca+2 channels (Al-Obaid et al., 1998).

Chemistry and Recyclization

- The compound's reaction with primary amines in toluene under reflux conditions leads to the formation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylates, with the structure determined by X-ray analysis (Shipilovskikh et al., 2014).

Synthesis of Thiophene Derivatives

- A method for synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates via ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions was reported. This contributes to the development of tetrasubstituted thiophenes (Sahu et al., 2015).

Antimicrobial Activity

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, synthesized through base protanated reaction, exhibited antimicrobial activity, showcasing their potential in drug development (Prasad et al., 2017).

Schiff Bases Synthesis

- Condensation of ethyl 2-[(2-aminophenylamino)methylidene]-3-oxoalkanoates with thiophene-2,5-dicarboxaldehyde led to the synthesis of new heteroatomic podands, offering insights into the molecular arrangement in the solid state (Kudyakova et al., 2012).

Novel Thiophene Transformations

- Research on transformations of amino and carbonyl/nitrile groups in Gewald thiophenes contributed to the synthesis of new thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (Pokhodylo et al., 2010).

Mechanism of Action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties .

properties

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11(12-5-3-2-4-6-12)16-14(17)9-19-15(18)13-7-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIIRQDRRPYABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)

![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)

![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)

![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)

![1-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2631969.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2631970.png)

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)

![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)